rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1932814-26-0
VCID: VC4232305
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC12CCOCC1CNC2
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346

rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate

CAS No.: 1932814-26-0

Cat. No.: VC4232305

Molecular Formula: C13H24N2O3

Molecular Weight: 256.346

* For research use only. Not for human or veterinary use.

rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate - 1932814-26-0

Specification

CAS No. 1932814-26-0
Molecular Formula C13H24N2O3
Molecular Weight 256.346
IUPAC Name tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1
Standard InChI Key SQGZGDPDWWQMOT-GWCFXTLKSA-N
SMILES CC(C)(C)OC(=O)NCC12CCOCC1CNC2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol . The compound features a pyrano[3,4-c]pyrrolidine core, where the pyran (oxygen-containing six-membered ring) and pyrrolidine (five-membered nitrogen-containing ring) systems are fused. The tert-butyl carbamate group (-OC(=O)N(C)(CH₂)₃) is attached to the methylene bridge at the 7a-position of the bicyclic system.

Stereochemical Considerations

The (3aR,7aR) configuration indicates that both chiral centers in the bicyclic system adopt the R configuration. This stereochemistry influences the compound’s three-dimensional conformation, impacting its reactivity and binding affinity in biological contexts. The "rac-" prefix denotes that the compound is a racemic mixture, containing equal parts of the (3aR,7aR) and (3aS,7aS) enantiomers .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
Heavy Atom Count18
Rotatable Bonds4
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

The synthesis of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves multi-step organic transformations, typically starting from pyrrolidine or pyran precursors.

Key Synthetic Routes

  • Ring-Closing Metathesis (RCM): A reported method utilizes Grubbs catalysts to form the pyrano-pyrrolidine ring system from diene precursors, followed by carbamate installation via reaction with tert-butyl isocyanate .

  • Reductive Amination: Condensation of a pyranone derivative with a pyrrolidine amine, followed by reduction and carbamate protection, yields the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Ring formationGrubbs II catalyst, CH₂Cl₂, 40°C65%
Carbamate installationtert-Butyl isocyanate, DMAP, rt82%

Industrial-scale production, as noted by Parchem, emphasizes cost-effective purification via column chromatography or recrystallization . The racemic mixture is typically resolved using chiral stationary phases in preparative HPLC, though this step may be omitted for applications where enantiopurity is noncritical .

Applications in Medicinal Chemistry

Scaffold for Drug Discovery

The compound’s fused bicyclic structure provides a rigid framework for designing ligands targeting G protein-coupled receptors (GPCRs) and enzymes. Its tert-butyl carbamate group enhances metabolic stability, making it a preferred motif in protease inhibitor development .

Biological Activity

While direct biological data for this compound is limited, structural analogs exhibit:

  • Antimicrobial Activity: Pyrano-pyrrolidine derivatives inhibit bacterial efflux pumps, potentiating antibiotic efficacy.

  • Anticancer Potential: Carbamate-containing analogs demonstrate apoptotic effects in vitro by modulating Bcl-2 family proteins.

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀
tert-Butyl cyclopenta[c]pyrrol-3a-yl carbamateHIV-1 protease120 nM
Pyrano[3,4-c]pyrrolidine derivativeBacterial topoisomerase IV8.7 μM

Comparative Analysis with Structural Analogs

The compound’s pyrano[3,4-c]pyrrolidine core distinguishes it from cyclopenta[c]pyrrolidine derivatives (e.g., PubChem CID 99866910), which lack the oxygen atom in the six-membered ring . This structural variation alters electronic properties and binding modes:

  • Dipole Moment: Pyrano-pyrrolidine systems exhibit higher polarity (μ = 3.2 D) vs. cyclopenta analogs (μ = 2.1 D) .

  • Conformational Flexibility: The pyran ring’s chair conformation restricts rotational freedom compared to cyclopentane’s envelope conformers .

Recent Developments and Future Directions

Recent patents highlight the compound’s utility in synthesizing BTK inhibitors and SARS-CoV-2 main protease inhibitors . Advances in asymmetric catalysis may enable enantioselective synthesis, overcoming the limitations of racemic mixtures in therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator